molecular formula C19H15N5O2 B12353131 3-oxo-3-phenyl-N-(pyridin-3-yl)-2-[2-(pyridin-3-yl)hydrazin-1-ylidene]propanamide

3-oxo-3-phenyl-N-(pyridin-3-yl)-2-[2-(pyridin-3-yl)hydrazin-1-ylidene]propanamide

Cat. No.: B12353131
M. Wt: 345.4 g/mol
InChI Key: STNYRVYWBLPDKL-ZIXFRUBKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-oxo-3-phenyl-N-(pyridin-3-yl)-2-[2-(pyridin-3-yl)hydrazin-1-ylidene]propanamide is a complex organic compound that features a phenyl group, pyridine rings, and a hydrazone moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-oxo-3-phenyl-N-(pyridin-3-yl)-2-[2-(pyridin-3-yl)hydrazin-1-ylidene]propanamide typically involves the condensation of a hydrazine derivative with a suitable ketone or aldehyde. The reaction conditions often include:

    Solvent: Ethanol or methanol

    Catalyst: Acidic or basic catalysts such as hydrochloric acid or sodium hydroxide

    Temperature: Room temperature to reflux conditions

Industrial Production Methods

Industrial production methods for such compounds may involve:

    Batch reactors: For controlled synthesis and purification

    Continuous flow reactors: For large-scale production with consistent quality

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially forming N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions may lead to the formation of hydrazine derivatives.

    Substitution: The phenyl and pyridine rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Halogenating agents, nucleophiles like amines or thiols

Major Products

    Oxidation: N-oxides, hydroxylated derivatives

    Reduction: Hydrazine derivatives

    Substitution: Substituted phenyl or pyridine derivatives

Scientific Research Applications

Chemistry

    Catalysis: As ligands in metal-catalyzed reactions

    Synthesis: Building blocks for more complex molecules

Biology

    Enzyme Inhibition: Potential inhibitors of specific enzymes

    Antimicrobial Activity: Possible antimicrobial properties

Medicine

    Drug Development: Potential lead compounds for drug discovery

    Diagnostics: Use in diagnostic assays

Industry

    Material Science: Components in the synthesis of advanced materials

    Agriculture: Potential use in agrochemicals

Mechanism of Action

The mechanism of action for 3-oxo-3-phenyl-N-(pyridin-3-yl)-2-[2-(pyridin-3-yl)hydrazin-1-ylidene]propanamide would depend on its specific biological target. Generally, such compounds may:

    Bind to enzymes: Inhibiting their activity

    Interact with DNA/RNA: Affecting gene expression

    Modulate receptors: Influencing cellular signaling pathways

Comparison with Similar Compounds

Similar Compounds

  • 3-oxo-3-phenyl-N-(pyridin-2-yl)-2-[2-(pyridin-2-yl)hydrazin-1-ylidene]propanamide
  • 3-oxo-3-phenyl-N-(pyridin-4-yl)-2-[2-(pyridin-4-yl)hydrazin-1-ylidene]propanamide

Uniqueness

  • Structural Features : The specific positioning of the pyridine rings and the hydrazone moiety
  • Biological Activity : Unique interactions with biological targets

Properties

Molecular Formula

C19H15N5O2

Molecular Weight

345.4 g/mol

IUPAC Name

(E)-3-hydroxy-3-phenyl-N-pyridin-3-yl-2-(pyridin-3-yldiazenyl)prop-2-enamide

InChI

InChI=1S/C19H15N5O2/c25-18(14-6-2-1-3-7-14)17(24-23-16-9-5-11-21-13-16)19(26)22-15-8-4-10-20-12-15/h1-13,25H,(H,22,26)/b18-17+,24-23?

InChI Key

STNYRVYWBLPDKL-ZIXFRUBKSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C(=C(/C(=O)NC2=CN=CC=C2)\N=NC3=CN=CC=C3)/O

Canonical SMILES

C1=CC=C(C=C1)C(=C(C(=O)NC2=CN=CC=C2)N=NC3=CN=CC=C3)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.